4-Carboxypyridinium dichromate

概览

描述

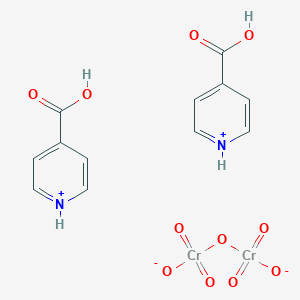

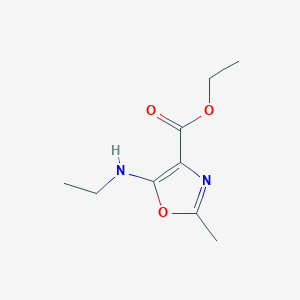

4-Carboxypyridinium dichromate is a chemical compound with the empirical formula C12H12Cr2N2O11 . It has a molecular weight of 464.22 and is typically found as an orange to brown powder or crystalline powder .

Synthesis Analysis

While specific synthesis methods for 4-Carboxypyridinium dichromate were not found in the search results, pyridinium salts, which include 4-Carboxypyridinium dichromate, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics, including their synthetic routes .Molecular Structure Analysis

The molecular structure of 4-Carboxypyridinium dichromate can be represented by the SMILES stringOC(=O)c1ccncc1.OC(=O)c2ccncc2.OCr(=O)OCr(=O)=O . This representation provides a textual way to describe the structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving 4-Carboxypyridinium dichromate were not found in the search results, it’s worth noting that pyridinium salts, including 4-Carboxypyridinium dichromate, are known for their reactivity .Physical And Chemical Properties Analysis

4-Carboxypyridinium dichromate appears as an orange to brown powder or crystalline powder . It has a molecular weight of 464.22 and an empirical formula of C12H12Cr2N2O11 .科研应用

Deprotection of Thiocarbonyl to Carbonyl Compounds : 3-Carboxypyridinium and 2,2′-bipyridinium chlorochromates have been used for the efficient deprotection of thiocarbonyl compounds to carbonyl compounds, showing high rates and yields under microwave irradiation (Mohammadpoor‐Baltork, Memarian, & Bahrami, 2004).

Selective Oxidation of Alcohols : The compound supported on alumina can oxidize alcohols in a solventless system, enhancing reaction efficiency and reducing waste disposal issues (Heravi, Kiakoojory, Mirza‐Aghayan, & Bolourtchian, 2001).

Antimicrobial Activities : Derivatives like pyridine-2-carboxylic acid exhibit strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, with 4-Mpic showing the highest DNA interaction (Tamer et al., 2018).

Oxidation of Sulfides to Sulfoxides and Sulones : 3-Carboxypyridinium chlorochromate and aluminium chloride are effective for oxidizing sulfides to sulfoxides and sulones, showing tolerance to various functional groups (Mohammadpoor‐Baltork, Memarian, & Bahrami, 2005).

Electrochromic Properties : Novel derivatives like 2,4,6-Tri(pyridine-4-yl)pyridilium show stable, multicolor electrochromic changes with high coloration efficiency, and low switching time, suitable for electrochromic devices (Wang et al., 2014).

Cleavage of Carbon-Nitrogen Double Bonds : 3-Carboxypyridinium chlorochromate is an inexpensive and stable reagent for cleaving carbon-nitrogen double bonds under non-aqueous conditions (Baltork & Pouranshirvani, 1996).

Synthesis of Dual-Colored Electrochromic Materials : 4′-(4-Alkyl ester)-4,2′:6′,4′′-terpyridinium derivatives are synthesized for dual-colored electrochromic materials with potential in display systems (Long et al., 2017).

Safety And Hazards

4-Carboxypyridinium dichromate is classified as an oxidizing agent and is toxic . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

While specific future directions for 4-Carboxypyridinium dichromate were not found in the search results, pyridinium salts, including 4-Carboxypyridinium dichromate, have been highlighted for their importance in various fields such as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

性质

IUPAC Name |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDYXKGKDSICMQ-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cr2N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583516 | |

| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxypyridinium dichromate | |

CAS RN |

104316-83-8 | |

| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)